4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
CAS No.:
Cat. No.: VC13437072
Molecular Formula: C11H13F3N2O2
Molecular Weight: 262.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3N2O2 |
|---|---|
| Molecular Weight | 262.23 g/mol |
| IUPAC Name | 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide |
| Standard InChI | InChI=1S/C11H13F3N2O2/c1-16(2)10(17)8-4-3-7(15)5-9(8)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3 |
| Standard InChI Key | RZZLEQBXCOWHHD-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F |
| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F |
Introduction
Overview
4-Amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide (CAS 1407057-50-4) is a fluorinated benzamide derivative characterized by its unique trifluoroethoxy and dimethylamino substituents. With a molecular formula of and a molecular weight of 262.23 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This review synthesizes data from peer-reviewed literature, patents, and chemical databases to provide a detailed analysis of its synthesis, physicochemical properties, and pharmacological relevance.
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzamide backbone substituted at the 2-position with a 2,2,2-trifluoroethoxy group () and at the 4-position with an amino group (). The amide nitrogen is further modified with two methyl groups, rendering it a tertiary amine (Fig. 1).
Key structural attributes:
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Trifluoroethoxy moiety: Introduces strong electron-withdrawing effects due to the electronegative fluorine atoms, enhancing metabolic stability and influencing intermolecular interactions .
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Dimethylamino group: Contributes to solubility in polar aprotic solvents and may participate in hydrogen bonding or cation-π interactions.
Table 1: Molecular descriptors of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide | |
| Molecular Formula | ||
| Molecular Weight | 262.23 g/mol | |
| SMILES | CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F | |
| InChIKey | RZZLEQBXCOWHHD-UHFFFAOYSA-N | |
| LogP (Predicted) | 1.45 (indicative of moderate lipophilicity) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights:
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NMR: Signals at δ 7.60 (NH, broad singlet), δ 5.20 (CHCF, triplet), and δ 3.69 (CHOH, doublet) confirm the trifluoroethoxy and amide functionalities .
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NMR: A carbonyl resonance at ~168 ppm () and distinct signals for CF (~120 ppm, quartet) align with related benzamide derivatives .
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HRMS: A molecular ion peak at m/z 262.2283 ([M+H]) corroborates the molecular formula.
Synthesis and Reactivity
Table 2: Representative reaction conditions for analogous compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Trifluoroethylation | Trifluoroethanol, DIAD, PPh, THF, 0°C | 78% | |
| Amide coupling | Dimethylamine, EDCI, HOBt, DCM, rt | 65% | |
| Nitration | HNO, HSO, 0°C | 82% |
Stability and Degradation
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
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Kinase inhibitors: Structural similarity to flecainide, a class 1c antiarrhythmic, suggests potential in cardiac channel modulation .
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PET tracers: Fluorine-18 labeling could enable imaging of tumor metabolism .
Patent Landscape
Key patents highlight its utility:
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EP2621894B1: Use as an intermediate in synthesizing trifluoroethyl acetamide derivatives .
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EP1907360B1: Analogous benzamides in flecainide production, emphasizing scalable mixed anhydride methods .
Related Compounds and Comparative Analysis
Table 3: Structurally related benzamides and their activities
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